molecular formula C14H12ClFN2O B7505682 N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide

Cat. No. B7505682
M. Wt: 278.71 g/mol
InChI Key: DHJPFVGJHURBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide, commonly known as CFM-2, is a chemical compound with potential therapeutic applications. It belongs to the class of carboxamide compounds and has been studied for its potential use in pain management.

Mechanism of Action

CFM-2 works by binding to the TRPV1 ion channel and blocking the influx of calcium ions, which are involved in the transmission of pain signals. By inhibiting the activity of this ion channel, CFM-2 can reduce the perception of pain.
Biochemical and Physiological Effects
CFM-2 has been shown to have potent analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects, which can further contribute to its pain-relieving properties. CFM-2 has been shown to have a long duration of action, making it a promising candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One advantage of CFM-2 is its potency and selectivity for the TRPV1 ion channel. This makes it a useful tool for studying the role of this ion channel in pain perception. However, one limitation of CFM-2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on CFM-2. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of CFM-2. Another area of interest is the investigation of the potential use of CFM-2 in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its effects on other ion channels and receptors in the body.

Synthesis Methods

CFM-2 can be synthesized using a multi-step process involving the reaction of 2-chloro-6-fluorobenzyl chloride with N-methyl-3-pyridinecarboxamide. The resulting intermediate is then treated with a reducing agent to obtain CFM-2 in its pure form.

Scientific Research Applications

CFM-2 has been extensively studied for its potential use in pain management. It has been found to be a potent inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in the perception of pain. CFM-2 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory pain.

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-18(14(19)10-4-3-7-17-8-10)9-11-12(15)5-2-6-13(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJPFVGJHURBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.